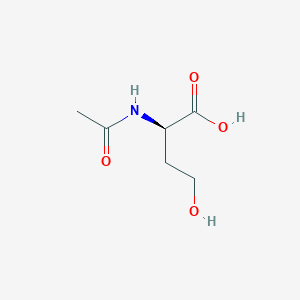
Acetyl-D-homoserine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl-D-homoserine is a derivative of homoserine, an amino acid that plays a crucial role in the biosynthesis of essential amino acids such as methionine and threonine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetyl-D-homoserine can be synthesized through various biochemical pathways. One common method involves the acetylation of homoserine using acetyl-CoA as the acetyl donor. This reaction is typically catalyzed by enzymes such as O-acetyltransferase. The reaction conditions often include a buffered solution with a pH around 7.4, the presence of magnesium ions, and a controlled temperature to optimize enzyme activity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of genetically engineered microorganisms such as Escherichia coli. These microorganisms are modified to overexpress the necessary enzymes for the acetylation process. The fermentation process is optimized to maximize yield, often involving the use of inexpensive feedstocks like glycerol .
Analyse Chemischer Reaktionen
Types of Reactions
Acetyl-D-homoserine undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of corresponding oxo-compounds.
Reduction: Reduction reactions can convert this compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halides and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo-compounds, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Acetyl-D-homoserine has a wide range of applications in scientific research:
Biology: In biological research, this compound is used to study metabolic pathways and enzyme functions.
Industry: This compound is used in the production of biodegradable plastics and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetyl-D-homoserine involves its role as an intermediate in metabolic pathways. It is converted into other compounds through enzymatic reactions, such as the formation of L-methionine from O-acetyl-L-homoserine using sulfhydrylase enzymes. These enzymes catalyze the transfer of sulfur groups, leading to the synthesis of essential amino acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-acetyl-L-homoserine: An enantiomer of acetyl-D-homoserine, involved in similar metabolic pathways.
Homoserine lactone: A derivative used in quorum sensing in bacteria.
Methionine: An essential amino acid synthesized from homoserine derivatives.
Uniqueness
Its role as an intermediate in the biosynthesis of essential amino acids and its use in various industrial processes highlight its importance .
Eigenschaften
Molekularformel |
C6H11NO4 |
|---|---|
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
(2R)-2-acetamido-4-hydroxybutanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-4(9)7-5(2-3-8)6(10)11/h5,8H,2-3H2,1H3,(H,7,9)(H,10,11)/t5-/m1/s1 |
InChI-Schlüssel |
HCBFOIPUKYKZJC-RXMQYKEDSA-N |
Isomerische SMILES |
CC(=O)N[C@H](CCO)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CCO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















